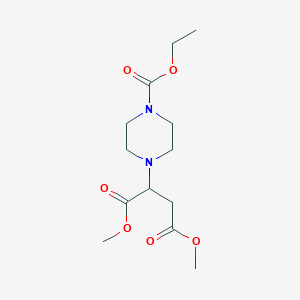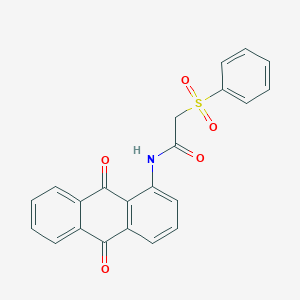
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is a chemical compound with the molecular formula C13H22N2O6 . It is also known as JS-K and belongs to the class of diazeniumdiolate prodrugs .
Molecular Structure Analysis
The molecular weight of “Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is 384.30 . The SMILES string representation of the molecule isCCOC(=O)N1CCN(CC1)N+[O-] . Physical And Chemical Properties Analysis
“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is soluble in DMSO at 9.3 mg/mL but insoluble in water . It should be stored in a desiccated condition at -20°C .Wirkmechanismus
Target of Action
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate, also known as JS-K, is a prodrug that belongs to the class of diazeniumdiolates . It primarily targets glutathione S-transferases (GST) , which are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
JS-K generates nitric oxide (NO) when metabolized by GST . This ensures optimal activity of JS-K and mediates its cytotoxic activities . The release of NO can induce apoptosis in cells through the accumulation of reactive oxygen species (ROS), overload of Ca2+, and mitochondrial damage .
Biochemical Pathways
The action of JS-K affects several biochemical pathways. It causes an increase in ROS and Ca2+ overload, leading to a decrease in mitochondrial membrane potential . This results in the release of cytochrome c from the mitochondria into the cytoplasm, an increase in the ratio of Bax to Bcl-2, and the activation of caspase-9/3 . These events are part of the intrinsic pathway of apoptosis, leading to cell death .
Pharmacokinetics
It is known that js-k is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The result of JS-K’s action is the induction of apoptosis in cells, which can significantly inhibit cell growth . This has been demonstrated in various types of cancer cells, including human prostate cancer and leukemia .
Action Environment
The action, efficacy, and stability of JS-K can be influenced by various environmental factors. For instance, the presence of antioxidants like NAC or intracellular Ca2+ chelators like BAPTA can partially reverse the events induced by JS-K . Furthermore, the use of a NO scavenger like Carboxy-PTIO can significantly prevent the increase in ROS and cytosolic Ca2+, and reverse the loss of mitochondrial membrane potential induced by JS-K .
Eigenschaften
IUPAC Name |
dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBSSZILWIBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2456257.png)
![3-[[Diethyl(oxo)-lambda6-sulfanylidene]amino]benzoic acid](/img/structure/B2456260.png)

![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2456263.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456266.png)


![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)
![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2456274.png)


![N-(furan-2-ylmethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2456278.png)